![molecular formula C25H24ClN7OS B1662792 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride CAS No. 1001645-58-4](/img/structure/B1662792.png)

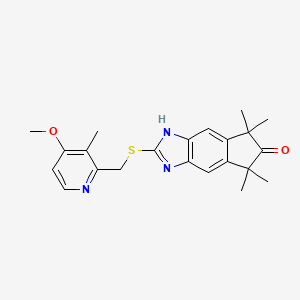

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride

描述

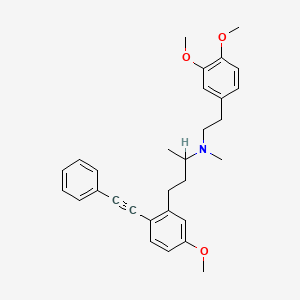

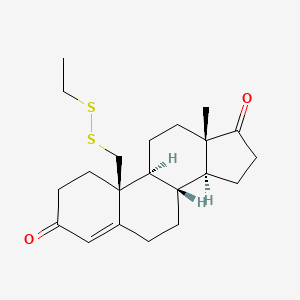

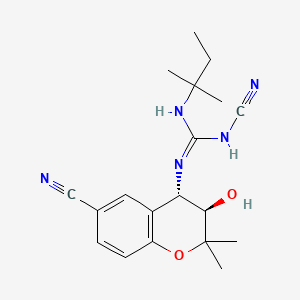

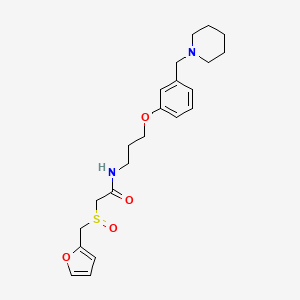

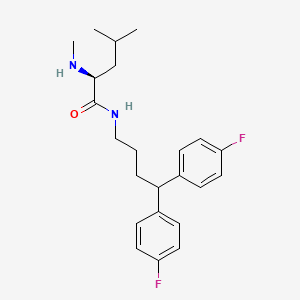

SRT1720 是一种由 Sirtris Pharmaceuticals 公司开发的实验性药物。它是一种旨在作为沉默信息调节蛋白亚型 SIRT1 的小分子激活剂。SRT1720 已在动物模型中进行了研究,以评估其在治疗代谢性疾病(如 2 型糖尿病和肥胖症)方面的潜在益处。该化合物在改善胰岛素敏感性、降低血浆葡萄糖水平以及提高线粒体和代谢功能方面显示出良好的效果 .

作用机制

SRT1720 通过激活沉默信息调节蛋白亚型 SIRT1 发挥其作用。SIRT1 是一种 NAD±依赖性脱乙酰基酶,它调节各种细胞过程,包括转录、凋亡、代谢和衰老。SRT1720 结合到 SIRT1 酶-肽底物复合物上的一个别构位点,增强其脱乙酰基酶活性。这会导致 p53 和 PGC-1α 等靶蛋白的脱乙酰化,从而改善线粒体功能、增加胰岛素敏感性和减少氧化应激 .

生化分析

Biochemical Properties

SRT1720 is a selective SIRT1 activator . It has been found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . SRT1720 treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 .

Cellular Effects

In animal models of obesity and diabetes, SRT1720 was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . SRT1720 treatment increases mitochondrial capacity by 15% in gastrocnemius muscle . SRT1720 also significantly inhibits VEGF-dependent MM cell migration .

Molecular Mechanism

SRT1720 treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 . SRT1720 treatment also modulates Raptor acetylation, thus inhibiting mammalian target of Rapamycin complex 1 (mTORC1)-dependent protein synthesis and alleviating ER overload .

Temporal Effects in Laboratory Settings

In a study performed at the National Institute of Aging, feeding chow infused with the highest dose of SRT1720 beginning at one year of age increased mean lifespan by 18%, and maximum lifespan by 5%, as compared to other short-lived obese, diabetic mice .

Dosage Effects in Animal Models

The results showed that SRT1720 inhibited the growth of bladder cancer organoids in a dosage-dependent manner . In animal models of obesity and diabetes, SRT1720 was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function .

Metabolic Pathways

SRT1720 treatment promotes energy homeostasis and reprograms liver cancer metabolism . Activation of SIRT1, via SRT1720, has been shown to significantly improve insulin sensitivity, lower glucose levels, and increase mitochondrial and metabolic function .

Transport and Distribution

SRT1720 treatment inhibits ER stress and rescues RBP and mRNA mislocalization and IRF3 splicing . SRT1720 treatment also normalizes aortic superoxide production in old mice, without altering NOX4 .

Subcellular Localization

Humans encode seven sirtuin isoforms (Sirt1-7) with diverse subcellular localization and deacylase targets . SRT1720 is an activator of NAD (+)-dependent histone deacetylase SIRT1 .

准备方法

合成路线和反应条件

SRT1720 的合成涉及多个步骤,从制备核心结构(一种喹喔啉衍生物)开始。合成路线通常包括以下步骤:

形成喹喔啉核心: 这涉及邻苯二胺与二酮的缩合。

引入咪唑噻唑部分: 该步骤涉及硫酰胺与α-卤代酮的环化。

连接哌嗪环: 这是通过亲核取代反应实现的。

工业生产方法

SRT1720 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理 .

化学反应分析

反应类型

SRT1720 会发生各种化学反应,包括:

氧化: SRT1720 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以发生还原反应,尤其是在喹喔啉核心处。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素、烷基化剂和亲核试剂等试剂通常被使用.

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成喹喔啉N-氧化物,而还原会导致生成二氢喹喔啉衍生物 .

科学研究应用

化学: SRT1720 被用作工具化合物来研究沉默信息调节蛋白的激活及其在细胞过程中的作用。

生物学: 该化合物已被证明可以改善动物模型的胰岛素敏感性和线粒体功能,使其成为研究代谢性疾病的宝贵工具.

相似化合物的比较

SRT1720 通常与其他沉默信息调节蛋白激活剂进行比较,包括:

与这些化合物相比,SRT1720 在结构和效力方面独树一帜。它已被证明具有更高的效力和对 SIRT1 激活的选择性,使其成为研究沉默信息调节蛋白生物学和开发新的治疗剂的宝贵工具 .

属性

IUPAC Name |

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRRMPPXCRRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649411 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001645-58-4 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SRT1720 interact with its purported target, SIRT1?

A: Initial studies proposed that SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]

Q2: Can you elaborate on the evidence challenging SRT1720's direct activation of SIRT1?

A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by SRT1720, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []

Q3: What downstream effects are associated with SRT1720 treatment, irrespective of its SIRT1 activation status?

A3: Studies report various downstream effects of SRT1720, including:

- Induction of apoptosis and autophagy: SRT1720 has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []

- Modulation of inflammatory pathways: SRT1720 has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]

- Promotion of mitochondrial biogenesis: SRT1720 treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]

- Attenuation of fibrosis: SRT1720 has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]

Q4: Does SRT1720 impact the function of specific cell types?

A4: Research indicates that SRT1720 can influence various cell types, including:

- Endothelial cells: SRT1720 has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]

- Macrophages: SRT1720 treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]

- Osteoclasts: SRT1720, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []

Q5: Are there any reported adverse effects associated with SRT1720 treatment?

A: While some studies indicate potential therapeutic benefits, SRT1720 has also been linked to adverse effects in certain contexts. For instance, SRT1720 aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of SRT1720 with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)